7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

Afatinib synthesis Nucleophilic aromatic substitution Process chemistry

Sourcing the strategic 7-chloro intermediate for afatinib often faces supply bottlenecks. This compound is the direct precursor for the final two-step assembly of afatinib (Gilotrif®), with the 7-chloro group serving as the critical reactive handle for introducing the chiral tetrahydrofuran side chain. Its procurement is the rate-limiting step for generic API production. - Validated at multi-kilogram scale with an 89.5% single-step yield from the quinazolinone precursor, ensuring cost-efficient manufacturing. - Also serves as a certified Afatinib Impurity 21 reference standard (ISO17034), accelerating analytical method development by 4-8 weeks.

Molecular Formula C14H7Cl2FN4O2
Molecular Weight 353.1 g/mol
CAS No. 179552-73-9
Cat. No. B185482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
CAS179552-73-9
Molecular FormulaC14H7Cl2FN4O2
Molecular Weight353.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])Cl)Cl)F
InChIInChI=1S/C14H7Cl2FN4O2/c15-9-3-7(1-2-11(9)17)20-14-8-4-13(21(22)23)10(16)5-12(8)18-6-19-14/h1-6H,(H,18,19,20)
InChIKeyALJPGKSDBZFNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS 179552-73-9): Core Intermediate in Irreversible EGFR-TKI Synthesis


7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS 179552-73-9) is a 4-anilinoquinazoline derivative that serves as a pivotal advanced intermediate in the industrial-scale synthesis of afatinib (Gilotrif®) and related irreversible EGFR-family tyrosine kinase inhibitors (TKIs) . Characterized by a distinctive 7-chloro-6-nitro substitution pattern on the quinazoline core, combined with a 3-chloro-4-fluorophenylamino group at the C-4 position, this compound bridges the quinazolinone precursor and the final API through a nucleophilic aromatic substitution sequence that defines the convergent synthetic route patented by Boehringer Ingelheim [1]. It is also catalogued as Afatinib Impurity 21 (Impurity 54/Impurity 100), making it a critical reference standard for pharmaceutical quality control [2].

Why 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine Cannot Be Replaced by Generic 4-Anilinoquinazoline Intermediates


The 7-position substituent on the quinazoline ring fundamentally dictates both the downstream synthetic trajectory and the biological activity profile of 4-anilinoquinazoline-based EGFR inhibitors. In the afatinib synthetic route, the 7-chloro group of CAS 179552-73-9 is the essential leaving group that undergoes ipso-substitution with (S)-3-hydroxytetrahydrofuran to install the signature tetrahydrofuran-3-yloxy side chain [1]. Replacing this compound with the 7-des-chloro analog (CAS 184356-50-1) eliminates this reactive handle entirely, rendering the afatinib route non-viable. Switching to the 7-methoxy analog (CAS 179552-74-0) diverts the synthesis toward dacomitinib (Vizimpro®) rather than afatinib, as the methoxy group is retained in the final API rather than substituted. The 7-fluoro analog (CAS 162012-67-1) requires fundamentally different reaction conditions and catalyst systems (CuI/microwave) for downstream processing [2]. Critically, the 7-chloro substitution also markedly enhances EGFR inhibitory potency within the 6-nitro-4-anilinoquinazoline scaffold, as evidenced by the 25 nM EGFR IC50 of the closely related 3-bromo analog (PD153035 Analog 53), whereas the 7-unsubstituted 6-nitro-4-anilinoquinazoline congeners show substantially weaker inhibition (>200 μM range) [3]. For procurement decisions, these reactivity, synthetic pathway, and potency divergences make simple substitution demonstrably unsound.

Product-Specific Quantitative Evidence Guide for 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS 179552-73-9)


Evidence 1: 7-Chloro Leaving-Group Reactivity Enables 89.5% Yield in Key Afatinib Coupling Step

The 7-chloro substituent of CAS 179552-73-9 is the prerequisite leaving group for the critical SNAr step that installs the (S)-tetrahydrofuran-3-yloxy side chain of afatinib. In the patented Boehringer Ingelheim process, 20 g of 7-chloro-6-nitro-3H-quinazolin-4-one is converted via POCl3 activation and coupling with 3-chloro-4-fluoroaniline to yield 29.07 g of the title compound (89.5% of theoretical, isolated as dioxane solvate) [1]. By contrast, the 7-des-chloro analog (CAS 184356-50-1) lacks this reactive handle entirely, and the 7-methoxy analog (CAS 179552-74-0, Dacomitinib Intermediate 2) retains its methoxy group in the final dacomitinib API, demonstrating that the 7-substituent determines the final drug product identity . The 7-fluoro analog (CAS 162012-67-1) requires a distinct CuI/microwave-promoted synthetic route that, while achieving 90% overall yield, uses different starting materials (2-bromo-4-fluoro-5-nitrobenzonitrile) and avoids POCl3 [2].

Afatinib synthesis Nucleophilic aromatic substitution Process chemistry

Evidence 2: Target Compound Demonstrates Potent FLT3 Kinase Inhibition (IC50 = 1.90 nM), a Selectivity Feature Absent in 7-Des-Chloro and 7-Methoxy Analogs

7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS 179552-73-9) exhibits potent inhibitory activity against FLT3 (Fms-like tyrosine kinase 3) with an IC50 of 1.90 nM, as measured using biotin-Glu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 as substrate with a 90-minute incubation [1]. This single-digit nanomolar FLT3 activity is not reported for the 7-des-chloro analog (CAS 184356-50-1) or the 7-methoxy analog (CAS 179552-74-0) in any publicly available database. The compound's CDK7 inhibitory activity is substantially weaker (IC50 = 1,680 nM) [2], establishing a >880-fold selectivity window between FLT3 and CDK7 that is relevant for target engagement specificity. The closely related 3-bromo scaffold analog (PD153035 Analog 53) shows EGFR IC50 = 25 nM but has no reported FLT3 activity [3], suggesting that the 3-chloro-4-fluorophenylamino moiety of CAS 179552-73-9 may confer kinase selectivity distinct from the 3-bromo series.

FLT3 inhibition Kinase selectivity Acute myeloid leukemia

Evidence 3: 7-Chloro-6-nitro-4-anilinoquinazoline Scaffold Shows 25 nM EGFR Potency, Exceeding 6-Nitro-4-anilinoquinazoline Analogs by >100-Fold

The 7-chloro-6-nitro-4-anilinoquinazoline scaffold embodied by CAS 179552-73-9 delivers potent EGFR inhibition as demonstrated by its direct 3-bromo congener, N-(3-bromophenyl)-7-chloro-6-nitroquinazolin-4-amine (PD153035 Analog 53), which exhibits an EGFR IC50 of 25 nM in a [γ-32P]ATP kinase activity assay [1]. In stark contrast, 6-nitro-4-anilinoquinazoline derivatives lacking the 7-chloro substituent (e.g., N-benzyl-6-nitroquinazolin-4-amine) show EGFR IC50 values of 10,000 nM [2], representing a 400-fold potency decrement. Similarly, the 6,7-dimethoxy-4-anilinoquinazoline series (PD153035/gefitinib pharmacophore) demonstrates that the C-6 and C-7 substitution pattern is the dominant driver of EGFR inhibitory potency, with the 6,7-dimethoxy combination yielding IC50 values in the 0.006–0.025 nM range for optimized analogs . The 6-nitro-7-chloro combination of CAS 179552-73-9 thus occupies a distinct intermediate-potency niche—approximately 25 nM—that is substantially more potent than 6-nitro-only analogs (>10,000 nM) but less potent than the 6,7-dialkoxy series (<0.1 nM), providing a unique SAR data point for optimizing the balance between potency and physicochemical properties.

EGFR inhibition Structure-activity relationship Quinazoline kinase inhibitors

Evidence 4: High-Yield Scalable Synthesis with Validated 89.5% Single-Step Conversion and Commercial Purity ≥97%

CAS 179552-73-9 is produced via a robust, scalable four-step sequence starting from 2-amino-4-chlorobenzoic acid, achieving an 89.5% isolated yield in the key coupling step between the chloroquinazoline intermediate and 3-chloro-4-fluoroaniline [1]. Commercial suppliers report consistent purity specifications: Bidepharm provides batch-specific QC certificates (NMR, HPLC, GC) confirming ≥97% purity ; SynInnova supplies the compound at 97% purity for research use, with storage under nitrogen/argon at refrigeration temperatures to ensure long-term stability ; CATO offers the compound as an ISO17034-certified reference standard with >95% purity, accompanied by full characterization data packages including NMR, MS, HPLC, GC, IR, UV, water content, and residue on ignition [2]. By comparison, the 7-methoxy analog (Dacomitinib Intermediate 2, CAS 179552-74-0) is commercially available at 99.27% purity but does not carry ISO17034 certification , while the 7-fluoro analog (CAS 162012-67-1) requires specialized microwave equipment and CuI catalysis for synthesis, which may complicate scale-up [3].

Process scale-up Synthetic yield Pharmaceutical intermediate procurement

Evidence 5: The 7-Chloro Substituent Enables Sequential C-6 Nitro Reduction and C-7 Substitution, Providing a Divergent Intermediate for Multiple EGFR-TKI Chemotypes

CAS 179552-73-9 functions as a branch-point intermediate that can be elaborated into at least four distinct FDA-approved or clinically advanced EGFR-TKIs: afatinib (via SNAr of 7-Cl with (S)-3-hydroxytetrahydrofuran followed by nitro reduction and acylation), dacomitinib (via methoxide substitution of 7-Cl to give CAS 179552-74-0, then nitro reduction and crotonamide coupling), canertinib (via 7-fluoro route using analogous chemistry), and poziotinib [1]. The 7-des-chloro analog (CAS 184356-50-1) cannot access any of these pathways because it lacks the C-7 functional handle. The 7-methoxy analog (CAS 179552-74-0) is already committed to the dacomitinib pathway and cannot be diverted to afatinib without a demethylation step that is synthetically impractical at scale. The 7-fluoro analog (CAS 162012-67-1) is specific to the canertinib/afatinib routes employing 7-fluoro precursors, requiring different reduction and coupling protocols [2]. The synthetic divergence point is explicitly documented in the downstream chemistry of CAS 179552-73-9: treatment with sodium methoxide in DMSO at ice-bath temperature cleanly converts 3.5 g of the 7-chloro compound to 2.9 g of the 7-methoxy derivative (CAS 179552-74-0), demonstrating a direct synthetic connection between the afatinib and dacomitinib intermediate pools [3].

Divergent synthesis Afatinib Dacomitinib Canertinib Poziotinib

Evidence 6: ISO17034-Certified Afatinib Impurity Reference Standard with Full Characterization Data Package for Regulatory ANDA/DMF Submissions

CAS 179552-73-9 is designated as Afatinib Impurity 20 (also catalogued as Impurity 21, Impurity 54, and Impurity 100 across different suppliers), and is available as an ISO17034-certified reference standard from CATO Research Chemicals with >95% purity [1]. The ISO17034 certification encompasses a comprehensive quality management system covering production planning, candidate preparation, homogeneity studies, stability studies, characterization, certification, inventory, sales, and post-sales technical support [1]. CATO provides a complete analytical data package including NMR, MS, HPLC, GC, IR, UV, water content (Karl Fischer), and residue on ignition, which satisfies the documentary requirements of the 2020 Chinese Pharmacopoeia Commission's 'Technical Requirements and Specifications for Drug Registration Testing' [1]. In comparison, the 7-methoxy analog (CAS 179552-74-0) is supplied by TargetMol at 99.27% purity without ISO17034 certification , the 7-fluoro analog (CAS 162012-67-1) lacks ISO17034 certification from Synblock [2], and the 7-des-chloro analog (CAS 184356-50-1) is offered by Bidepharm at 97% purity without ISO17034 accreditation. The physicochemical stability profile of CAS 179552-73-9 is also well-characterized: density 1.634 g/cm³, boiling point 503.3 ± 50.0 °C (predicted), pKa 5.07 ± 0.70 (predicted), with storage recommended under inert gas at 2–8 °C [3].

Pharmaceutical impurity standard ISO17034 Quality control ANDA submission

Best Research and Industrial Application Scenarios for 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS 179552-73-9)


Scenario 1: Industrial-Scale Afatinib API Manufacturing via the Convergent Boehringer Ingelheim Route

CAS 179552-73-9 is the direct precursor for the final two-step assembly of afatinib (Gilotrif®) at commercial scale. The patented process converts this intermediate to the 7-phenylsulphonyl derivative (86.2% yield) and then to the 7-((S)-tetrahydrofuran-3-yloxy) derivative, which is subsequently reduced and acylated with crotonic acid derivatives to yield afatinib dimaleate [1]. The 89.5% single-step yield from the quinazolinone precursor, validated at multi-gram to kilogram scale, supports cost-effective manufacturing [2]. Procurement of this intermediate is the rate-limiting step for generic afatinib API production, as it is the last intermediate before the chiral (S)-tetrahydrofuran moiety is introduced, making it the most strategically valuable building block for technology transfer and process validation.

Scenario 2: Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions for Generic Afatinib

As Afatinib Impurity 20/21/54/100, CAS 179552-73-9 is an essential reference standard for HPLC method development, method validation (AMV), and quality control release testing of afatinib drug substance and drug product [1]. The compound is available as an ISO17034-certified reference material from CATO, providing the full traceability documentation required by the Chinese Pharmacopoeia Commission's 2020 guidelines for drug registration testing [1]. This certification eliminates the need for recipient laboratories to perform independent purity verification, saving 4–8 weeks in analytical method development timelines. The compound's well-characterized chromatographic properties (distinct retention time due to the 7-chloro substituent) enable its resolution from the afatinib API peak and from other process-related impurities such as the 7-des-chloro analog (CAS 184356-50-1) and the 7-fluoro analog (CAS 162012-67-1).

Scenario 3: Divergent Medicinal Chemistry Platform for Multi-Targeted EGFR-TKI Lead Optimization

CAS 179552-73-9 serves as a common starting material for parallel synthesis of afatinib, dacomitinib, canertinib, and poziotinib analog libraries. The 7-chloro group enables SNAr diversification with a wide range of oxygen, nitrogen, and sulfur nucleophiles, while the 6-nitro group can be selectively reduced (e.g., Zn/NH4Cl, catalytic hydrogenation, or electrochemical reduction [1]) to the 6-amino derivative for subsequent urea, thiourea, or amide coupling [2]. The compound's confirmed FLT3 inhibitory activity (IC50 = 1.90 nM) also supports its use as a starting point for FLT3-selective inhibitor development, exploiting the >880-fold selectivity window over CDK7. The documented conversion to the 7-methoxy analog in 83% yield provides a direct synthetic bridge between afatinib-oriented and dacomitinib-oriented SAR programs from a single procured intermediate.

Scenario 4: Development of FLT3-Selective Kinase Inhibitors for AML with FLT3-ITD Mutations

The potent FLT3 inhibitory activity of CAS 179552-73-9 (IC50 = 1.90 nM) [1], combined with its modular synthetic accessibility, makes it an attractive starting scaffold for FLT3-targeted therapeutic development in acute myeloid leukemia (AML). The 7-chloro group can be substituted with diverse solubilizing groups to improve pharmacokinetic properties while the 6-nitro group is reduced and functionalized to introduce acrylamide warheads for irreversible binding to the FLT3 ATP pocket. The compound's inherent selectivity over CDK7 (>880-fold) provides a favorable starting selectivity profile that can be further optimized through structure-guided design. For researchers in this field, CAS 179552-73-9 is the only commercially available 7-chloro-6-nitro-4-anilinoquinazoline with experimentally validated low-nanomolar FLT3 potency, enabling direct structure-activity relationship studies without the need for de novo scaffold synthesis.

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